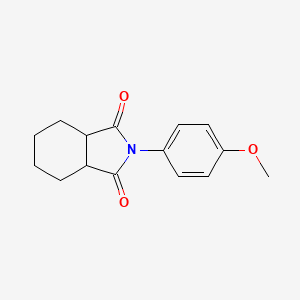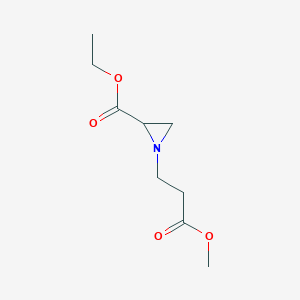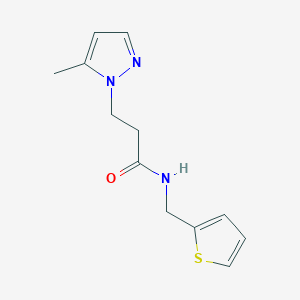![molecular formula C17H12F3N3O B5207044 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile, also known as TFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFC belongs to the class of chromene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Scientific Research Applications
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. Several studies have investigated the potential of this compound as a drug candidate for the treatment of cancer, viral infections, and inflammatory diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In addition, this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Mechanism of Action
The mechanism of action of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of several enzymes involved in these pathways, including cyclin-dependent kinases, protein kinases, and phosphodiesterases.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of viral replication, and suppression of inflammation. In addition, this compound has been shown to modulate the expression of several genes involved in these processes.
Advantages and Limitations for Lab Experiments
The advantages of using 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile in lab experiments include its relatively simple synthesis method, high yield, and purity. In addition, this compound has been shown to possess various biological activities, making it a promising drug candidate for the treatment of cancer, viral infections, and inflammatory diseases. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile. One direction is to investigate the potential of this compound as a drug candidate for the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is a multistep process that involves the condensation of 2-trifluoromethylbenzaldehyde with malononitrile, followed by the reaction with 4-amino-7-methylchromen-2-one in the presence of ammonium acetate. The final product is obtained after purification through column chromatography and recrystallization. The yield of this compound is typically around 50%, and the purity can be confirmed using analytical techniques such as NMR and HPLC.
properties
IUPAC Name |
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)13-4-2-1-3-10(13)15-11-6-5-9(22)7-14(11)24-16(23)12(15)8-21/h1-7,15H,22-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVZMBFULIUAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)


![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5206999.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)

![1-phenyl-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207010.png)
![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207020.png)
